methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate
Description
Methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate is a brominated heterocyclic compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . Its structure features a pyrrolo[3,2-b]pyridine core substituted with a bromine atom at position 6 and a methyl acetate group at position 1 (Figure 1). The CAS registry number is 944937-53-5, and it is primarily utilized as a pharmaceutical intermediate or building block for drug discovery . The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl ester improves solubility and stability during synthesis .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 2-(6-bromopyrrolo[3,2-b]pyridin-1-yl)acetate |
InChI |
InChI=1S/C10H9BrN2O2/c1-15-10(14)6-13-3-2-8-9(13)4-7(11)5-12-8/h2-5H,6H2,1H3 |
InChI Key |
MDEDWDANIZWMLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate typically involves the bromination of a pyrrolo[3,2-b]pyridine precursor followed by esterification. One common method involves the reaction of 4-amino-2-bromopyridine with methanesulfonyl chloride to form an intermediate, which is then cyclized to yield the desired product . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like triethylsilane and trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce oxides and reduced forms of the compound .
Scientific Research Applications
Methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of fibroblast growth factor receptors, which are targets for cancer therapy.
Biological Studies: The compound is studied for its potential antiproliferative activity against cancer cell lines.
Chemical Biology: It serves as a tool compound for investigating signal transduction pathways and molecular interactions.
Mechanism of Action
The mechanism of action of methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. The compound binds to the receptor’s active site, inhibiting its kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-{6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic Acid
- Molecular Formula : C₈H₅BrN₂O₂
- Molecular Weight : 240.02 g/mol
- Key Differences :
- Lacks the methyl ester group, replacing it with a carboxylic acid.
- The acid form has higher polarity, reducing lipophilicity (logP ≈ 1.2 vs. 2.5 for the methyl ester) and membrane permeability .
- Suitable for conjugation or salt formation but prone to rapid metabolic hydrolysis compared to the ester derivative.
tert-Butyl 2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
*logP values estimated based on substituent contributions.
Key Research Findings
Reactivity: The bromine atom in this compound facilitates palladium-catalyzed cross-coupling reactions, making it superior to non-brominated analogs like methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate .
Metabolic Stability : The methyl ester group provides a balance between hydrolysis resistance and solubility, outperforming the tert-butyl ester in early-stage drug development .
Isomeric Effects : Pyrrolo[3,2-b]pyridine derivatives exhibit distinct binding profiles compared to [2,3-b] isomers due to altered π-π stacking and hydrogen-bonding geometries .
Biological Activity
Methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C₉H₈BrN₂O₂
- Molecular Weight : 244.08 g/mol
- SMILES Notation : CCOC(=O)C1=CN(C2=C1N=CC(=C2)Br)C(=O)O
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- A study demonstrated that derivatives of pyrrolopyridine compounds, including those with similar structures to this compound, showed significant antiproliferative effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases that regulate cell growth and survival .
- Inhibition of ENPP1 :
- STING Pathway Activation :
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound may act by inhibiting specific kinases involved in cell signaling pathways that regulate proliferation and apoptosis.
- Immune Modulation : By activating the STING pathway, it enhances the production of cytokines such as interferon-beta (IFN-β), which are vital for anti-tumor immunity .
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antiproliferative effects in cancer cell lines with an IC₅₀ < 100 nM. |
| Study B | Identified as a potent ENPP1 inhibitor with an IC₅₀ of 25 nM, promoting STING pathway activation. |
| Study C | Showed promising results in animal models for tumor growth inhibition when administered at therapeutic doses. |
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR are used to verify the acetate group (δ ~3.7 ppm for methoxy, δ ~4.8 ppm for CH) and pyrrolopyridine aromatic protons (δ 6.5–8.5 ppm) .
- X-ray Crystallography : Programs like SHELXL or SHELXT are recommended for resolving molecular geometry. For example, hydrogen-bonding patterns and dihedral angles between the pyrrolopyridine core and acetate group can be analyzed to confirm stereoelectronic effects .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) ensures accurate molecular weight determination (expected m/z: 255.07 for CHBrNO) .
How can researchers optimize substitution reactions at the bromine position for functional diversification?
Q. Advanced
- Nucleophilic Aromatic Substitution (SNAr) : Use polar aprotic solvents (e.g., DMF or DMSO) and catalysts like CuI to facilitate reactions with amines or thiols. Microwave-assisted synthesis (100–120°C, 30 min) improves yields for sterically hindered nucleophiles .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh) as a catalyst and degassed toluene/ethanol mixtures. Monitor reaction progress via TLC to prevent over-oxidation of intermediates .
- Solvent Effects : DMSO enhances reactivity in SNAr but may require post-reaction dialysis to remove residual solvent traces .
What strategies resolve contradictions in reported biological activities of derivatives?
Q. Advanced
- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare affinity for targets like FGFRs or kinases. For example, methyl ester derivatives may show reduced activity compared to free acids due to steric hindrance .
- Metabolic Stability Studies : Incubate derivatives with liver microsomes to assess esterase-mediated hydrolysis. LC-MS/MS quantifies intact compound levels, explaining discrepancies in cellular vs. in vitro activity .
- Structural-Activity Relationship (SAR) Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic effects of substituents on bioactivity, guiding synthetic prioritization .
How to design derivatives for enhanced bioactivity while maintaining solubility?
Q. Advanced
- Functional Group Engineering : Replace the methyl ester with tert-butyl or PEGylated esters to balance lipophilicity and solubility. For instance, tert-butyl esters improve membrane permeability but may require acidic cleavage in vivo .
- Heterocyclic Hybridization : Fuse the pyrrolopyridine core with pyrazine or oxadiazole rings to introduce additional hydrogen-bonding motifs. Screening via molecular docking (e.g., AutoDock Vina) against kinase domains identifies optimal hybrid scaffolds .
- Prodrug Strategies : Convert the ester to a phosphate prodrug for enhanced aqueous solubility. Enzymatic activation in target tissues (e.g., alkaline phosphatase in bone) can improve therapeutic specificity .
What analytical techniques validate synthetic intermediates during multi-step synthesis?
Q. Advanced
- In-line IR Spectroscopy : Monitor reaction progress in real-time, focusing on carbonyl (1700–1750 cm) and C-Br (600–700 cm) stretches to detect intermediate formation .
- HPLC-PDA Purity Analysis : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate and quantify intermediates. UV detection at 254 nm identifies brominated aromatic byproducts .
- Cryogenic X-ray Diffraction : Resolve ambiguous NOE effects in NMR by crystallizing intermediates at 100 K. SHELXL refinement provides absolute configuration data for chiral centers .
How to mitigate competing side reactions during esterification?
Q. Advanced
- Protection/Deprotection Strategies : Temporarily protect the pyrrolopyridine nitrogen with Boc groups to prevent alkylation at unintended positions. TFA-mediated deprotection post-esterification ensures regioselectivity .
- Base Selection : Use non-nucleophilic bases like DBU to minimize hydrolysis of the methyl ester during SNAr reactions .
- Temperature Control : Maintain reactions below 50°C to suppress dimerization via Ullmann coupling, a common side reaction in brominated heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
